
N-(2,4-difluorophenyl)-6-(isopropylsulfonyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-6-(isopropylsulfonyl)nicotinamide, also known as Compound-1, is a selective inhibitor of the protein kinase B-Raf. This compound has gained significant interest in the scientific community due to its potential therapeutic applications in the treatment of various types of cancer.
Mechanism of Action
Target of Action
The compound N-(2,4-difluorophenyl)-6-(isopropylsulfonyl)nicotinamide has several potential targets, including mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), inducible nitric oxide synthase (iNOS), mitogen-activated protein 2 kinase 1 (MAP2K1), fibroblast growth factor receptor (FGFR), and transforming growth factor-β1 (TGFB1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival .
Mode of Action
The compound interacts with its targets, leading to the inhibition of their activities . This inhibition disrupts the normal functioning of the cells, leading to various changes such as the prevention of cell proliferation and induction of cell death .
Biochemical Pathways
The compound affects several biochemical pathways associated with its targets . For instance, the inhibition of mTOR can affect the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth . Similarly, the inhibition of EGFR can disrupt the MAPK/ERK pathway, leading to the prevention of cell proliferation .
Pharmacokinetics
The compound’s solubility in water is less than 005 mg/l at 25 °C , suggesting that it may have low bioavailability
Result of Action
The compound’s action results in the inhibition of cell proliferation and the induction of cell death . This is due to the disruption of crucial cellular processes controlled by its targets . The compound has shown selective antiproliferative and cytotoxic preferences for certain types of cancer cells, including NSCLC, leukemia, melanoma, and renal cancer .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s stability in air is up to its melting point . Additionally, its solubility in water suggests that it may be less effective in aqueous environments
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(2,4-difluorophenyl)-6-(isopropylsulfonyl)nicotinamide is its selectivity for B-Raf, which reduces the potential for off-target effects. The compound is also relatively stable and can be easily synthesized in large quantities. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the development of N-(2,4-difluorophenyl)-6-(isopropylsulfonyl)nicotinamide as a cancer therapy. One direction is the optimization of the compound's pharmacokinetic properties to improve its bioavailability and reduce its toxicity. Another direction is the development of combination therapies that incorporate this compound with other chemotherapeutic agents to enhance its efficacy. Additionally, further studies are needed to investigate the potential of this compound in the treatment of other types of cancer.
Synthesis Methods
The synthesis of N-(2,4-difluorophenyl)-6-(isopropylsulfonyl)nicotinamide involves the reaction of 2,4-difluoro-5-nitrobenzoic acid with isopropylsulfonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 6-aminonicotinamide to give the final product. The purity of the compound can be increased through recrystallization from a suitable solvent.
Scientific Research Applications
N-(2,4-difluorophenyl)-6-(isopropylsulfonyl)nicotinamide has been extensively studied for its potential therapeutic applications in the treatment of various types of cancer, including melanoma, colorectal cancer, and thyroid cancer. The compound has been shown to selectively inhibit the protein kinase B-Raf, which is a key component of the MAPK/ERK signaling pathway that is frequently dysregulated in cancer. Inhibition of this pathway can lead to the induction of apoptosis and the suppression of tumor growth.
properties
IUPAC Name |
N-(2,4-difluorophenyl)-6-propan-2-ylsulfonylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O3S/c1-9(2)23(21,22)14-6-3-10(8-18-14)15(20)19-13-5-4-11(16)7-12(13)17/h3-9H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPZXUXCUDCYGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=NC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

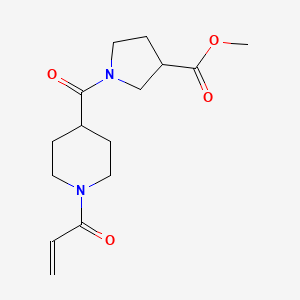
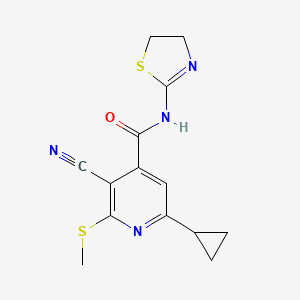

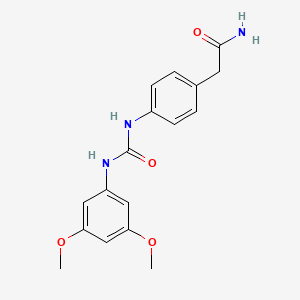
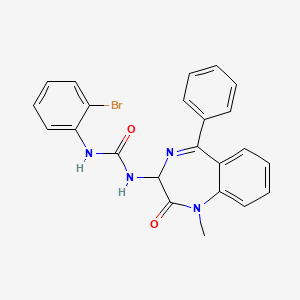
![(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2903701.png)
![2-(2-thienylcarbonyl)-N-[4-(trifluoromethoxy)phenyl]-1-hydrazinecarbothioamide](/img/structure/B2903702.png)
![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2903704.png)
![4-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzamide](/img/structure/B2903707.png)
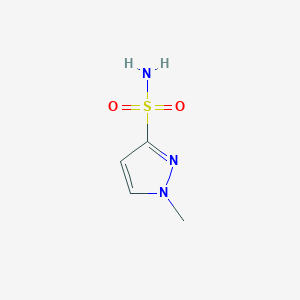
![Benzyl (2-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)carbamate](/img/structure/B2903710.png)

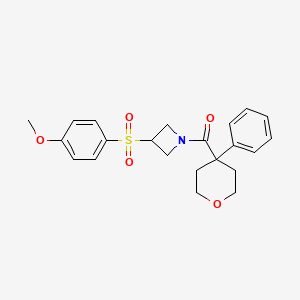
![3-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide](/img/structure/B2903713.png)